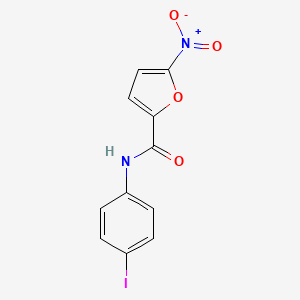

N-(4-iodophenyl)-5-nitrofuran-2-carboxamide

Overview

Description

C-176 is a selective and blood-brain barrier-permeable inhibitor of the stimulator of interferon genes (STING) pathway. This compound is known for its ability to covalently target the transmembrane cysteine residue 91, thereby blocking activation-induced palmitoylation of STING .

Mechanism of Action

Target of Action

C-176, also known as N-(4-iodophenyl)-5-nitrofuran-2-carboxamide, is a selective inhibitor of the Stimulator of Interferon Genes (STING) . STING is a crucial component of mammalian immunity, responsible for detecting foreign DNA, particularly double-stranded DNA (dsDNA), and triggering innate immune defense responses .

Mode of Action

C-176 interacts with its target by covalently binding to the transmembrane cysteine residue 91 of STING . This interaction blocks the activation-induced palmitoylation of STING , thereby inhibiting the STING pathway .

Result of Action

The inhibition of STING by C-176 leads to a significant reduction in neuroinflammation and improvement in conditions induced by neurotoxicity . It also suppresses the activation of the NLRP3 inflammasome both in vitro and in vivo . These results suggest that the pharmacological inhibition of STING can prevent neurodegeneration and neuroinflammation .

Action Environment

The efficacy and stability of C-176 can be influenced by various environmental factors. For instance, the presence of other inflammatory stimuli, such as LPS/MPP+, can affect the compound’s action . .

Biochemical Analysis

Biochemical Properties

C-176 interacts with the STING (Stimulator of Interferon Genes) protein, a central signaling component of the intracellular DNA sensing pathway . By covalently targeting the transmembrane cysteine residue 91, C-176 blocks the activation-induced palmitoylation of STING . This interaction inhibits the STING pathway, which plays a crucial role in innate immunity and inflammation .

Cellular Effects

C-176 has been shown to have significant effects on various types of cells and cellular processes. For instance, it can attenuate STING-associated autoinflammatory disease in mice . In the context of subarachnoid hemorrhage (SAH), C-176 can substantially attenuate SAH-induced brain edema and neuronal injury . More importantly, it significantly alleviates both short-term and persistent neurological dysfunction after SAH .

Molecular Mechanism

C-176 exerts its effects at the molecular level by covalently targeting the transmembrane cysteine residue 91 of STING . This action blocks the activation-induced palmitoylation of STING, thereby inhibiting the STING pathway . The STING pathway is a critical part of the innate immune response, and its inhibition can help manage various inflammatory conditions .

Temporal Effects in Laboratory Settings

It has been reported that C-176 can substantially attenuate SAH-induced brain edema and neuronal injury

Metabolic Pathways

Given its role as a STING inhibitor, it likely interacts with enzymes and cofactors involved in the STING pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

C-176 is synthesized through a series of chemical reactions involving nitrofuran derivatives. The key steps include the formation of the nitrofuran ring and subsequent functionalization to introduce the iodine and carboxamide groups . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of C-176 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry techniques to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

C-176 undergoes various chemical reactions, including:

Substitution Reactions: The nitrofuran ring can undergo nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine under specific conditions.

Covalent Bond Formation: C-176 forms covalent bonds with cysteine residues in proteins.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride and dimethylformamide (DMF) are commonly used.

Reduction Reactions: Reducing agents such as hydrogen gas and palladium on carbon (Pd/C) are employed.

Covalent Bond Formation: The reaction with cysteine residues occurs under physiological conditions.

Major Products Formed

Substitution Reactions: Substituted nitrofuran derivatives.

Reduction Reactions: Amino derivatives of C-176.

Covalent Bond Formation: Covalent adducts with proteins.

Scientific Research Applications

C-176 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

C-178: Another nitrofuran derivative that inhibits the STING pathway by a similar mechanism.

H-151: A structurally optimized compound with improved activity against human STING.

Uniqueness of C-176

C-176 is unique due to its high selectivity for the STING pathway and its ability to penetrate the blood-brain barrier. This makes it a valuable tool for studying the STING pathway in both central and peripheral tissues .

Properties

IUPAC Name |

N-(4-iodophenyl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIKQXOZLBLMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.